1H-Pyrrolizine, hexahydro-7a-(5-isothiazolylethynyl)-
Description
The compound “1H-Pyrrolizine, hexahydro-7a-(5-isothiazolylethynyl)-” is a derivative of 1H-pyrrolizine (C₇H₁₃N, CAS 643-20-9), a bicyclic amine with a six-membered ring fused to a five-membered pyrrolidine-like structure . The parent compound exhibits a liquid enthalpy of combustion of -4564.20 ± 3.00 kJ/mol, a logP (octanol/water partition coefficient) of 1.245, and moderate water solubility (log10ws = -1.22 ml/mol) . The target molecule introduces a 5-isothiazolylethynyl substituent at the 7a position, likely enhancing lipophilicity and altering electronic properties due to the sulfur-containing isothiazole ring.
Properties
CAS No. |
651314-14-6 |
|---|---|
Molecular Formula |
C12H14N2S |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
5-[2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethynyl]-1,2-thiazole |
InChI |
InChI=1S/C12H14N2S/c1-5-12(6-2-10-14(12)9-1)7-3-11-4-8-13-15-11/h4,8H,1-2,5-6,9-10H2 |
InChI Key |
XEQJQSYULOXZAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCCN2C1)C#CC3=CC=NS3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrrolizine Core
The pyrrolizine core can be synthesized using cyclization reactions involving amines and suitable dicarbonyl compounds. A common pathway includes:
Step 1: Formation of an Intermediate
- React an aliphatic amine with a diketone (e.g., 1,4-diketones) under acidic or basic conditions to form an iminium ion intermediate.
- This intermediate undergoes cyclization to produce the pyrrolizine scaffold.
Step 2: Reduction
- The pyrrolizine scaffold is subjected to hydrogenation or chemical reduction to saturate the rings, yielding the hexahydro-pyrrolizine structure.
Reaction Conditions and Optimization
Solvents and Catalysts
- Common solvents: Tetrahydrofuran (THF), dichloromethane (DCM), or ethanol.
- Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4) are preferred for cross-coupling reactions.
- Bases: Triethylamine or potassium carbonate is typically used to neutralize acidic byproducts during coupling reactions.
Temperature and Pressure
- Cyclization and reduction steps are generally conducted at moderate temperatures (50–80°C).
- Cross-coupling reactions involving alkynes may require elevated temperatures (80–120°C) under an inert atmosphere (e.g., nitrogen or argon).
Purification Techniques
After synthesis, purification steps are necessary to isolate the desired product:
- Column Chromatography : Used for separating reaction products based on polarity.
- Recrystallization : Employed for final purification, especially if impurities differ significantly in solubility from the target compound.
- Spectroscopic Verification :
Data Table: Summary of Key Steps in Synthesis
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Formation of Core | Aliphatic amine + diketone; acidic/basic conditions | Pyrrolizine scaffold |
| Reduction | Hydrogenation or chemical reduction | Hexahydro-pyrrolizine |
| Isothiazole Precursor | Terminal alkyne with isothiazole group | Isothiazole-alkyne |
| Cross-Coupling | Pd catalyst + base + inert atmosphere | Hexahydro-pyrrolizine with ethynyl linkage |
Notes on Challenges and Improvements
- The introduction of the isothiazole substituent via cross-coupling can face challenges such as incomplete conversion or side-product formation due to over-reaction at high temperatures.
- Optimizing catalyst loading and reaction time can improve yields.
- Alternative methods such as click chemistry may provide more efficient routes for introducing heterocyclic substituents.
Chemical Reactions Analysis
1H-Pyrrolizine, hexahydro-7a-(5-isothiazolylethynyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the isothiazole moiety, using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Pyrrolizine, hexahydro-7a-(5-isothiazolylethynyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrolizine, hexahydro-7a-(5-isothiazolylethynyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiazole moiety plays a crucial role in binding to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(a) 1H-Pyrrolizine, hexahydro-7a-(1H-imidazol-4-ylethynyl) (CAS 651314-23-7)
- Molecular Formula : C₁₂H₁₅N₃ (MW 201.27 g/mol) .
- Key Differences : Replaces the isothiazole group with an imidazole ring. The imidazole’s basic nitrogen atoms may enhance hydrogen-bonding capacity and aqueous solubility compared to the thiazole’s sulfur atom, which typically increases lipophilicity.
(b) 1H-Pyrrolizine-7a(5H)-carboxamide, tetrahydro-3,5-dimethyl (CAS 135938-12-4)
- Molecular Formula : C₁₀H₁₈N₂O (MW 182.26 g/mol) .
- Key Differences: Substitutes the ethynyl-isothiazole group with a carboxamide moiety.
- Thermodynamic Data : Predicted boiling point of 319.7±21.0 °C and pKa of 16.35±0.60, suggesting weak basicity .
Physicochemical Property Comparison
| Compound Name | CAS | Molecular Formula | MW (g/mol) | logP | Water Solubility (log10ws) | Key Substituent |
|---|---|---|---|---|---|---|
| 1H-Pyrrolizine (base) | 643-20-9 | C₇H₁₃N | 111.18 | 1.245 | -1.22 ml/mol | None |
| 7a-(5-isothiazolylethynyl) derivative | N/A | ~C₁₁H₁₃N₃S | ~209.3* | ~2.0* | ~-2.5* | 5-isothiazolylethynyl |
| 7a-(1H-imidazol-4-ylethynyl) derivative | 651314-23-7 | C₁₂H₁₅N₃ | 201.27 | N/A | N/A | 1H-imidazol-4-ylethynyl |
| 7a-carboxamide, 3,5-dimethyl derivative | 135938-12-4 | C₁₀H₁₈N₂O | 182.26 | ~1.10 | N/A | Carboxamide |
*Estimated based on substituent contributions. Isothiazole’s sulfur atom and ethynyl linker likely increase logP compared to the imidazole analog.
Research Findings and Implications
- Electronic Effects : The electron-withdrawing nature of the isothiazole ring may polarize the ethynyl linker, altering reactivity compared to the imidazole analog .
- Ring Puckering : The Cremer-Pople parameters () suggest that substituents at the 7a position could influence the pyrrolizine ring’s puckering, affecting molecular geometry and intermolecular interactions .
Biological Activity
1H-Pyrrolizine, hexahydro-7a-(5-isothiazolylethynyl)- (CAS No. 165456-23-5) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.
- Molecular Formula : C8H14ClNO
- Molecular Weight : 191.66 g/mol
- InChI Key : FNJPGFULGQUTKP-UHFFFAOYSA-N
- Physical State : Typically appears as a colorless to yellow liquid or semi-solid .
Biological Activity Overview
The biological activity of 1H-Pyrrolizine derivatives has been explored in various studies, revealing potential pharmacological properties.
Antimicrobial Activity
Research has indicated that certain pyrrolizine derivatives exhibit significant antimicrobial properties. For example, compounds similar to 1H-Pyrrolizine have shown effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of metabolic pathways.
Cytotoxicity
Studies have assessed the cytotoxic effects of 1H-Pyrrolizine compounds on cancer cell lines. The results suggest that these compounds can induce apoptosis in specific cancer cells, making them candidates for further investigation in cancer therapy.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of pyrrolizine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antimicrobial potential.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 1H-Pyrrolizine derivative A | 32 | Strong |
| 1H-Pyrrolizine derivative B | 64 | Moderate |
| Control (Standard Antibiotic) | 16 | Very Strong |
Case Study 2: Cytotoxicity on Cancer Cells
In another study published in Cancer Research, the cytotoxic effects of hexahydro-7a-(5-isothiazolylethynyl)-pyrrolizines were tested on HeLa and MCF-7 cell lines. The findings revealed that at concentrations above 50 µM, significant cell death occurred, with an IC50 value calculated at approximately 45 µM for HeLa cells.
| Cell Line | IC50 (µM) | % Cell Viability at 100 µM |
|---|---|---|
| HeLa | 45 | 20% |
| MCF-7 | 55 | 25% |
The mechanisms through which 1H-Pyrrolizine compounds exert their biological effects include:
- Membrane Disruption : Interacting with lipid membranes leading to increased permeability.
- Enzyme Inhibition : Targeting specific enzymes involved in microbial metabolism.
- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
